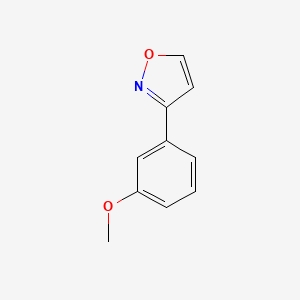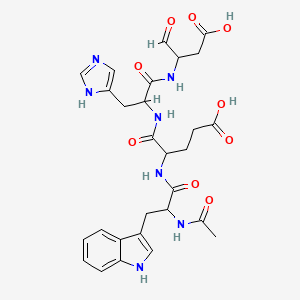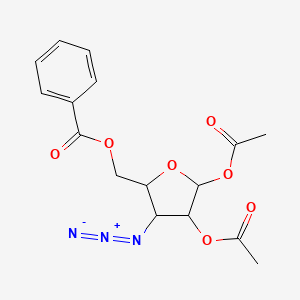
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose: is a chemical compound with the molecular formula C16H17N3O7 and a molecular weight of 363.32 g/mol . This compound is a derivative of ribofuranose, a sugar molecule, and is characterized by the presence of acetyl, azido, and benzoyl groups. It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose typically involves multiple steps One common method starts with the acetylation of ribofuranose to introduce acetyl groups at the 1 and 2 positionsFinally, the benzoyl group is added at the 5 position using a benzoylation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include chloroform and acetic anhydride, and the reactions are typically carried out under controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Click Chemistry Reactions: The azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes.
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deprotected sugar.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Acidic or Basic Conditions: Used for hydrolysis reactions.
Solvents: Chloroform, acetic anhydride, and other organic solvents are commonly used
Major Products:
Scientific Research Applications
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose has several scientific research applications:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the study of nucleoside analogs and their interactions with biological systems.
Medicine: Investigated for its potential antiviral properties against viruses such as HIV, HSV, and HCV.
Industry: Utilized in the synthesis of various pharmaceuticals and biologically active compounds.
Mechanism of Action
The mechanism of action of 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose involves its ability to participate in click chemistry reactions. The azido group can react with alkynes to form stable triazole rings, which are important in drug discovery and development. Additionally, as a nucleoside analog, it can inhibit DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl)benzoyl-D-ribofuranose: Similar structure with a methyl group on the benzoyl ring.
1,2,3-Tri-O-acetyl-5-deoxy-D-ribose: Another acetylated ribose derivative.
3-Azido-1,2-di-O-acetyl-5-O-(4-methylbenzoyl)-3-deoxy-beta-D-ribofuranose: A closely related compound with similar functional groups.
Uniqueness: 1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-D-ribofuranose is unique due to its specific combination of acetyl, azido, and benzoyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry and its potential antiviral properties make it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H17N3O7 |
|---|---|
Molecular Weight |
363.32 g/mol |
IUPAC Name |
(4,5-diacetyloxy-3-azidooxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C16H17N3O7/c1-9(20)24-14-13(18-19-17)12(26-16(14)25-10(2)21)8-23-15(22)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3 |
InChI Key |
NLRNMHPVJWQBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B15094027.png)
![Ethenamine, N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]-, (1E)-](/img/structure/B15094041.png)
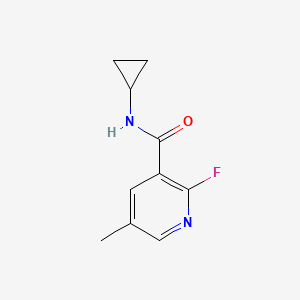
![2-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B15094059.png)
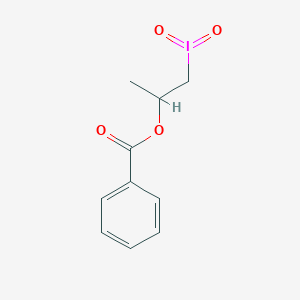
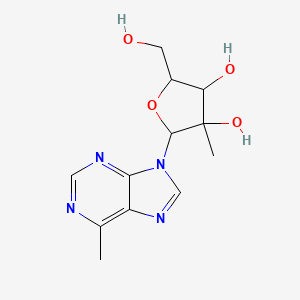
![5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride](/img/structure/B15094079.png)
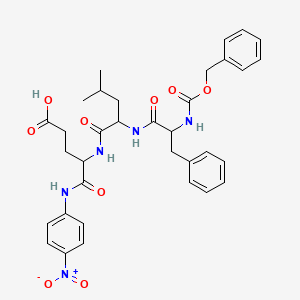
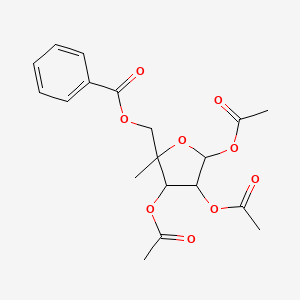
![methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B15094106.png)
